![molecular formula C10H22N4O B2531931 N-[2-(dimethylamino)ethyl]-2-piperazin-1-ylacetamide CAS No. 887833-64-9](/img/structure/B2531931.png)
N-[2-(dimethylamino)ethyl]-2-piperazin-1-ylacetamide
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Description
N-[2-(dimethylamino)ethyl]-2-piperazin-1-ylacetamide, also known as N-acetyl-2-piperazin-1-ylacetamide, is an organic compound and a derivative of piperazine. It is a white solid with a melting point of 135°C and a boiling point of 242°C. It is soluble in water and organic solvents, and is used in a variety of industrial and scientific applications.
Scientific Research Applications
Drug Delivery Systems
- Polymer Nanocarriers : DMAEA-containing copolymers have been used to design nanocarriers for simultaneous drug and gene delivery. For instance, an amphiphilic block copolymer with PDMAEMA side chains was self-associated into nanosized micelles loaded with the antioxidant, anti-inflammatory, and anticancer drug quercetin .
- Micelleplexes : These drug-loaded nanoparticles can further form micelleplexes with DNA through electrostatic interactions. Such systems hold promise for targeted drug delivery .
Gene Delivery
PDMAEMA, a water-soluble polymer derived from DMAEA, is particularly interesting for gene delivery:
- Electrostatic Complexes : PDMAEMA and its copolymers can form electrostatic complexes with anionic biomacromolecules like DNA and RNA. Researchers have explored these complexes for gene delivery .
Ocular Drug Delivery
DMAEA-based materials have been utilized in ocular drug delivery:
- Crosslinked PDMAEMA Nanogels : Researchers synthesized crosslinked PDMAEMA nanogels loaded with pilocarpine hydrochloride, demonstrating their potential as ocular drug delivery systems .
Anticancer Therapy
DMAEA-containing polymers play a role in anticancer treatments:
- Doxorubicin Delivery : Thermosensitive and crosslinked PDMAEMA nanogels have been exploited as drug delivery systems for doxorubicin, a commonly used anticancer drug .
Hydrogels and Interpenetrating Networks
DMAEA contributes to the formation of hydrogels and interpenetrating networks:
- Crosslinking : DMAEA can be crosslinked with other polymers, such as sodium alginate, to create interpenetrating networks with unique properties .
Temperature-Responsive Polymers
DMAEA-modified polymers exhibit interesting behavior in response to temperature changes:
properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-2-piperazin-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N4O/c1-13(2)6-5-12-10(15)9-14-7-3-11-4-8-14/h11H,3-9H2,1-2H3,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNQJRWGVWUMCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)CN1CCNCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(dimethylamino)ethyl]-2-piperazin-1-ylacetamide |
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